molecular formula C16H16BrNO4 B288751 6-bromo-8-methoxy-3-(piperidin-1-ylcarbonyl)-2H-chromen-2-one

6-bromo-8-methoxy-3-(piperidin-1-ylcarbonyl)-2H-chromen-2-one

Cat. No. B288751
M. Wt: 366.21 g/mol
InChI Key: WLJWRUXSKDHHBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-8-methoxy-3-(piperidin-1-ylcarbonyl)-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It is also known as BMPC or 6-Bromo-8-methoxy-3-(N-piperidinyl)coumarin. This compound has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

6-bromo-8-methoxy-3-(piperidin-1-ylcarbonyl)-2H-chromen-2-one has shown potential applications in various scientific fields. In medicinal chemistry, it has been studied as a potential anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In pharmacology, it has been studied as a potential drug for the treatment of Alzheimer's disease and other neurodegenerative disorders. In biochemistry, it has been studied for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.

Mechanism of Action

The exact mechanism of action of 6-bromo-8-methoxy-3-(piperidin-1-ylcarbonyl)-2H-chromen-2-one is not fully understood. However, it has been proposed that this compound exerts its biological activity by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
6-bromo-8-methoxy-3-(piperidin-1-ylcarbonyl)-2H-chromen-2-one has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels can improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-bromo-8-methoxy-3-(piperidin-1-ylcarbonyl)-2H-chromen-2-one in lab experiments is its potential as a lead compound for the development of new drugs. Its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase makes it a promising candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the research on 6-bromo-8-methoxy-3-(piperidin-1-ylcarbonyl)-2H-chromen-2-one. One area of research is the development of new drugs based on this compound. Researchers can modify the structure of this compound to improve its solubility and potency. Another area of research is the study of the mechanism of action of this compound. Researchers can use various techniques such as X-ray crystallography and NMR spectroscopy to determine the binding sites of this compound on enzymes such as acetylcholinesterase and butyrylcholinesterase. Finally, researchers can study the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety as a potential drug candidate.

Synthesis Methods

The synthesis of 6-bromo-8-methoxy-3-(piperidin-1-ylcarbonyl)-2H-chromen-2-one is a multi-step process that involves the reaction of 6-bromo-8-methoxy-2H-chromen-2-one with piperidine and phosgene. The detailed procedure for the synthesis of this compound is beyond the scope of this paper.

properties

Product Name

6-bromo-8-methoxy-3-(piperidin-1-ylcarbonyl)-2H-chromen-2-one

Molecular Formula

C16H16BrNO4

Molecular Weight

366.21 g/mol

IUPAC Name

6-bromo-8-methoxy-3-(piperidine-1-carbonyl)chromen-2-one

InChI

InChI=1S/C16H16BrNO4/c1-21-13-9-11(17)7-10-8-12(16(20)22-14(10)13)15(19)18-5-3-2-4-6-18/h7-9H,2-6H2,1H3

InChI Key

WLJWRUXSKDHHBM-UHFFFAOYSA-N

SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCCCC3

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)N3CCCCC3

Origin of Product

United States

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